
N,N-Dimethyl-1H-imidazole-1-sulfonamide
Overview
Description
N,N-Dimethyl-1H-imidazole-1-sulfonamide is a nitrogen-containing heterocyclic compound with the molecular formula C5H9N3O2S. It is characterized by the presence of an imidazole ring substituted with a dimethylsulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-1H-imidazole-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of imidazole with dimethylamine and sulfuryl chloride. The reaction typically occurs under controlled conditions, such as low temperatures and an inert atmosphere, to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process may include steps such as purification through recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1H-imidazole-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted imidazole derivatives .
Scientific Research Applications
N,N-Dimethyl-1H-imidazole-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst and ligand in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.
Industry: It is utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1H-imidazole-1-sulfonamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate enzymatic activities and cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A basic structure without the dimethylsulfonamide group.
N-Methylimidazole: Contains a single methyl group on the imidazole ring.
N,N-Dimethylimidazole: Similar structure but lacks the sulfonamide group
Uniqueness
N,N-Dimethyl-1H-imidazole-1-sulfonamide is unique due to the presence of both the dimethylsulfonamide and imidazole functionalities. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Biological Activity
N,N-Dimethyl-1H-imidazole-1-sulfonamide (CAS: 78162-58-0) is a sulfonamide derivative with significant potential in various biological applications. The compound features a five-membered imidazole ring and a sulfonamide functional group, which are known to contribute to its biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | CHNOS |
Molecular Weight | 175.21 g/mol |
Melting Point | 49 °C |
Boiling Point | 100 °C |
Purity | ≥98.0% (GC) |
This compound exhibits its biological effects primarily through the following mechanisms:
- Antimicrobial Activity : Sulfonamides, including this compound, are known for their antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis, crucial for nucleic acid production in bacteria.
- Enzyme Inhibition : The compound may interact with various enzymes, potentially acting as an inhibitor or modulator of specific biological pathways. Studies suggest that imidazole derivatives can bind to active sites of enzymes, altering their activity.
- Metabolic Pathways : Research involving the fungus Cunninghamella elegans indicates that this compound can be metabolized into biologically relevant compounds, suggesting its role in metabolic processes and potential implications in pharmacokinetics .
Antibacterial Evaluation
A study published in MDPI explored the synthesis and antibacterial evaluation of various imidazole derivatives, including sulfonamides. Results indicated that compounds with sulfonamide groups demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other structurally related compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
This compound | Imidazole ring with dimethyl and sulfonamide groups | Potential for antimicrobial and enzyme inhibition |
4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide | Iodine substitution at the fourth position | Enhanced reactivity; potential imaging applications |
2-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide | Iodine at the second position | Different regioselectivity affecting reactivity |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N,N-Dimethyl-1H-imidazole-1-sulfonamide?
The synthesis typically involves two steps: (1) sulfonation of 1H-imidazole using chlorosulfonic acid to form the sulfonyl chloride intermediate, and (2) nucleophilic substitution with dimethylamine in the presence of a base (e.g., triethylamine) in aprotic solvents like dichloromethane (DCM). Temperature control (0–5°C) during sulfonation minimizes side reactions .
Q. Which spectroscopic methods are recommended for structural characterization?
- NMR spectroscopy : 1H and 13C NMR to confirm substitution patterns and dimethyl groups.
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight.
- X-ray crystallography : For definitive structural validation, refine using SHELXL and visualize with ORTEP-III .
Q. What purification strategies are effective for this compound?
Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Monitor purity via TLC and confirm with HPLC (>95% purity) .
Q. How is the compound typically stored to ensure stability?
Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation. Conduct periodic NMR checks for degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported synthetic yields?
Variations often arise from solvent choice (e.g., DMF vs. DCM), reaction temperature, or amine stoichiometry. Systematic optimization using design-of-experiment (DoE) approaches is recommended. For example, excess dimethylamine (1.5 eq.) in DCM at 0°C improves yield compared to equimolar ratios .
Q. What analytical techniques identify and quantify reaction byproducts?
- LC-MS : Detect sulfonic acid derivatives (e.g., hydrolysis byproducts).
- 1H NMR with suppression techniques : Identify trace impurities like unreacted sulfonyl chloride. Cross-reference with synthetic intermediates’ spectra for conclusive identification .
Q. How can crystallographic data validate structural anomalies?
Use SHELXL for refinement and check for twinning or disorder. Validate hydrogen-bonding networks with PLATON. If data conflicts with NMR, consider dynamic effects (e.g., tautomerism) or solvent inclusion in the crystal lattice .
Q. What strategies address contradictory biological activity data in antimicrobial assays?
- Purity verification : Ensure >95% purity via HPLC to exclude confounding impurities.
- Structural analogs : Test derivatives (e.g., 4-formyl or 3-chloro substitutions) to isolate pharmacophores.
- Assay standardization : Use multiple microbial strains (e.g., Gram-positive vs. Gram-negative) and controls (e.g., ciprofloxacin) .
Q. How to troubleshoot low reactivity in sulfonamide functionalization?
Activate the sulfonamide group using coupling agents (e.g., EDC/HOBt) or switch to polar aprotic solvents (DMF/DMSO). Monitor reactivity via in situ IR for sulfonyl chloride intermediate formation .
Q. Methodological Resources
Properties
IUPAC Name |
N,N-dimethylimidazole-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S/c1-7(2)11(9,10)8-4-3-6-5-8/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRWNBMOJMMXQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1C=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327908 | |
Record name | N,N-Dimethyl-1H-imidazole-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78162-58-0 | |
Record name | N,N-Dimethyl-1H-imidazole-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Dimethylsulfamoyl)imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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